N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
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Overview
Description
N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is a complex organic compound that features a quinoline ring system, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE typically involves multiple steps, starting with the formation of the quinoline ring. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent . The phenyl group is introduced through electrophilic substitution reactions, while the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted phenyl and furan compounds .
Scientific Research Applications
N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic materials such as luminescent materials and molecular sensors.
Mechanism of Action
The mechanism of action of N2-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s quinoline ring system allows it to intercalate with DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares the quinoline and phenyl structures but lacks the furan ring.
4-Hydroxyquinoline: Contains a hydroxyl group on the quinoline ring, offering different reactivity and applications.
Quinazoline Derivatives: Similar in structure but with a different nitrogen arrangement, leading to varied biological activities.
Uniqueness
N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is unique due to its combination of a quinoline ring, phenyl group, and furan ring, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H16N4O3S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[(2-phenylquinoline-4-carbonyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N4O3S/c27-20(25-26-22(30)24-21(28)19-11-6-12-29-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,25,27)(H2,24,26,28,30) |
InChI Key |
TZYRNNHOLMAZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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